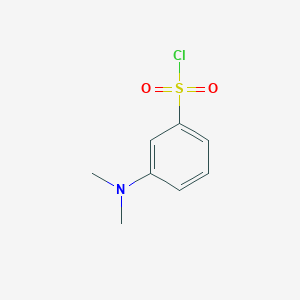

3-(Dimethylamino)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3-(dimethylamino)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-10(2)7-4-3-5-8(6-7)13(9,11)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNBMKMFIGSQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696870 | |

| Record name | 3-(Dimethylamino)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876482-47-2 | |

| Record name | 3-(Dimethylamino)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Dimethylamino)benzene-1-sulfonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Dimethylamino)benzene-1-sulfonyl chloride, a versatile chemical intermediate of significant interest in synthetic and medicinal chemistry. The unique electronic properties arising from the meta-positioned electron-donating dimethylamino group and the electron-withdrawing sulfonyl chloride moiety govern its reactivity and utility. This document details its chemical and physical properties, provides insights into its synthesis and key reactions, and explores its applications, particularly in the development of novel therapeutics. The guide is intended to be a practical resource for researchers, offering both theoretical understanding and actionable experimental protocols.

Introduction: A Molecule of Duality

This compound, with CAS Number 876482-47-2, is a substituted aromatic sulfonyl chloride. Its structure is characterized by a benzene ring functionalized with a highly reactive sulfonyl chloride group and a dimethylamino group at the meta-position.[1] This arrangement creates a molecule with a unique electronic profile: the strong electron-withdrawing nature of the -SO₂Cl group is modulated by the electron-donating -N(CH₃)₂ group. This duality makes it a valuable building block for introducing the 3-(dimethylamino)benzenesulfonyl moiety into a variety of molecular scaffolds.[1]

Its primary utility lies in its ability to react with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[1] This reaction is fundamental in organic synthesis and is a cornerstone of many drug discovery programs, as the sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a reagent is paramount for its effective use in a laboratory setting.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for handling, storage, and reaction setup.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClNO₂S | [1] |

| Molecular Weight | 219.69 g/mol | [1] |

| Appearance | Typically a solid | [3] |

| Storage Temperature | 2-8 °C, under inert gas | [3] |

| Solubility | Soluble in aprotic organic solvents like chloroform, ether, and benzene. Insoluble and reactive with water. | [4] |

Causality Behind Storage Choices: The compound is moisture-sensitive.[5] The sulfonyl chloride functional group is susceptible to hydrolysis, which would yield the corresponding sulfonic acid and hydrochloric acid. Storing it at reduced temperatures and under an inert atmosphere (e.g., nitrogen or argon) minimizes this degradation pathway, preserving the reagent's integrity.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected characteristic signals based on its structure and data from analogous compounds.

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium |

| ~2950-2850 | Aliphatic C-H Stretch (from -N(CH₃)₂) | Medium |

| ~1600-1475 | Aromatic C=C Bending | Medium-Weak |

| ~1370 & ~1170 | Asymmetric & Symmetric S=O Stretch (Sulfonyl Chloride) | Strong |

| ~1250-1000 | C-N Stretch | Medium-Strong |

The two strong absorption bands for the S=O stretching are highly characteristic of the sulfonyl chloride group and are a key diagnostic feature in the IR spectrum.[1][6]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the dimethylamino group. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm), with their exact chemical shifts and coupling patterns influenced by the meta-substitution. The six protons of the two methyl groups will appear as a singlet in the upfield region (typically δ 2.9-3.1 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for the six aromatic carbons and the two equivalent methyl carbons. The carbon atom attached to the sulfonyl chloride group will be significantly deshielded. The chemical shifts of the aromatic carbons are influenced by both the electron-withdrawing sulfonyl chloride and the electron-donating dimethylamino group.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (219.69 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

-

Key Fragmentation: A common fragmentation pathway for aromatic sulfonyl chlorides is the loss of the chlorine radical followed by the loss of sulfur dioxide (SO₂), leading to characteristic fragment ions.[7] The loss of SO₂ is a frequently encountered rearrangement in the mass spectrometry of arylsulfonamides.[8]

Synthesis and Reactivity

Synthesis of this compound

The synthesis of aryl sulfonyl chlorides can be achieved through several methods. A common laboratory-scale approach for this specific compound would involve a Sandmeyer-type reaction starting from 3-dimethylaminoaniline.

This protocol is based on established methods for the synthesis of substituted benzenesulfonyl chlorides from anilines.[9]

Materials:

-

3-Dimethylaminoaniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sulfur Dioxide (SO₂) gas

-

Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl₂)

-

Glacial Acetic Acid

-

Ice

-

Diethyl ether or Dichloromethane for extraction

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-dimethylaminoaniline in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Chlorosulfonation:

-

In a separate, larger flask, prepare a solution of copper(I) or copper(II) chloride in glacial acetic acid.

-

Bubble sulfur dioxide gas through this solution while cooling it in an ice bath.

-

Slowly add the cold diazonium salt solution from step 1 to the SO₂-saturated catalyst solution. The addition should be controlled to keep the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a large beaker containing crushed ice and water.

-

Extract the aqueous mixture with diethyl ether or dichloromethane (3x).

-

Combine the organic extracts and wash sequentially with water and saturated sodium bicarbonate solution (to neutralize any remaining acid), followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography if necessary.

-

Self-Validating System: The success of the diazotization can be qualitatively checked by adding a small drop of the reaction mixture to a solution of β-naphthol in NaOH; the formation of a vibrant azo dye indicates the presence of the diazonium salt. The final product's identity and purity should be confirmed by TLC, melting point, and spectroscopic methods (NMR, IR).

Key Reactions: The Sulfonamide Formation

The most prominent reaction of this compound is its reaction with primary and secondary amines to form sulfonamides.[1] This reaction is highly efficient and forms the basis of its utility in medicinal chemistry.[2][10]

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically added to scavenge the HCl produced.[10][11]

Materials:

-

This compound

-

Benzylamine

-

Pyridine or Triethylamine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine or triethylamine (1.2 eq) to the solution.

-

-

Amine Addition:

-

Slowly add benzylamine (1.05 eq) dropwise to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine/triethylamine and benzylamine), water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude N-benzyl-3-(dimethylamino)benzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Trustworthiness of the Protocol: The progress of the reaction can be reliably monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting materials. The final product's purity and identity must be confirmed by melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, and MS).

Applications in Research and Drug Development

The 3-(dimethylamino)benzenesulfonyl moiety is a valuable fragment in the design of biologically active molecules. Its incorporation can influence a compound's polarity, solubility, and ability to form hydrogen bonds.

Building Block for Kinase Inhibitors

Kinases are a critical class of enzymes that are often dysregulated in diseases like cancer.[12] Many FDA-approved kinase inhibitors feature a sulfonamide group, which often acts as a key hydrogen bond donor or acceptor, anchoring the inhibitor to the ATP-binding site of the kinase.[13] Substituted benzenesulfonyl chlorides are therefore crucial reagents in the synthesis of these targeted therapies.[11] For instance, novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been synthesized as potent inhibitors of Polo-like kinase 4 (PLK4), a target in cancer therapy, by reacting various benzenesulfonyl chlorides with an indazole intermediate.[11] The specific substitution pattern on the benzenesulfonyl chloride ring allows for the fine-tuning of the inhibitor's potency and selectivity.

Precursor for Fluorescent Probes

While not as common as its naphthalene analog, dansyl chloride, this compound can serve as a precursor for creating fluorescent probes. The dimethylamino group, in conjunction with the aromatic system, can impart fluorescent properties to the resulting sulfonamides. These labeled molecules can be used to tag proteins, peptides, or other biomolecules, enabling their detection and quantification in biological systems.

Safety and Handling

This compound is a reactive and corrosive compound that requires careful handling.

-

Hazards: It is harmful if swallowed and causes severe skin burns and eye damage.[5]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place, away from moisture.[1] As it is moisture-sensitive, storage under an inert gas is recommended.[5]

-

In case of contact: In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.[5]

Conclusion

This compound is a valuable and versatile reagent for chemical synthesis. Its unique electronic structure and the reactivity of the sulfonyl chloride group make it a key building block for the synthesis of sulfonamides, a critical functional group in medicinal chemistry. This guide has provided an in-depth overview of its properties, synthesis, and applications, along with detailed experimental protocols to aid researchers in its effective and safe use. As the demand for novel and targeted therapeutics continues to grow, the importance of such versatile chemical intermediates will undoubtedly increase.

References

-

Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PubMed Central. (URL: [Link])

-

6 - National Institute of Standards and Technology. (URL: [Link])

-

IR Absorption Table. (URL: [Link])

- CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google P

-

Preparation of sulfonamides from N-silylamines - PMC - NIH. (URL: [Link])

-

Table of Characteristic IR Absorptions. (URL: [Link])

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. (URL: [Link])

-

6.3: IR Spectrum and Characteristic Absorption Bands - Chemistry LibreTexts. (URL: [Link])

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - NIH. (URL: [Link])

-

Benzenesulfonyl chloride - Solubility of Things. (URL: [Link])

-

Mass fragmentation pattern of N-(2,3-Dimethylphenyl)-4-methylbenzenesulfonamide (3b). (URL: [Link])

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (URL: [Link])

-

Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. (URL: [Link])

-

The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (URL: [Link])

-

A Facile, Environmentally Benign Sulfonamide Synthesis in Water | Request PDF. (URL: [Link])

-

1 Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo. (URL: [Link])

-

Mass Spectrometry: Fragmentation. (URL: [Link])

-

Typical IR Absorption Frequencies For Common Functional Groups. (URL: [Link])

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE - Organic Syntheses Procedure. (URL: [Link])

-

Benzenesulfonyl chloride - Wikipedia. (URL: [Link])

-

The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar. (URL: [Link])

- CN109896984A - A kind of production technology of dimethylaminosulfonyl chloride - Google P

- US20150018279A1 - Compositions and methods for delivery of kinase inhibiting peptides - Google P

- WO 03/101931 A2 - Googleapis.com. (URL: )

-

Proton NMR chemical shifts and coupling constants for brain metabolites. (URL: [Link])

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. (URL: [Link])

-

FDA-approved kinase inhibitors in PROTAC design, development, and synthesis - PMC. (URL: [Link])

-

13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm ... - Doc Brown's Chemistry. (URL: [Link])

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - MDPI. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 876482-47-2|3-(Dimethylamino)benzenesulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. 4-(二甲氨基)偶氮苯-4′-磺酰氯 ≥97.5% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 9. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Dimethylamino)benzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Dimethylamino)benzene-1-sulfonyl chloride, a versatile yet specialized reagent for chemical synthesis. While specific experimental data for this compound is not extensively documented in public literature, this guide synthesizes foundational chemical principles, data from analogous structures, and established protocols to offer expert-driven insights into its properties, synthesis, and potential applications. We will delve into its core characteristics, propose a robust synthesis protocol, explore its utility in the generation of novel sulfonamides for drug discovery, and provide detailed safety and handling procedures. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction and Core Molecular Attributes

This compound is an aromatic sulfonyl chloride featuring a dimethylamino substituent at the meta-position. This substitution pattern is of particular interest in medicinal chemistry and chemical biology. The electron-donating nature of the dimethylamino group can modulate the reactivity of the sulfonyl chloride and influence the biological activity of its derivatives. The core function of this molecule lies in its ability to react with nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages. This reactivity is the cornerstone of its utility in constructing diverse molecular architectures.

Physicochemical Properties

| Property | Value | Source/Rationale |

| Molecular Formula | C₈H₁₀ClNO₂S | - |

| Molecular Weight | 219.69 g/mol | [1] |

| CAS Number | 876482-47-2 | [1] |

| Appearance | Expected to be a colorless to pale yellow solid or oil | Analogy with other sulfonyl chlorides |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in a wide range of organic solvents (e.g., DCM, THF, ethyl acetate) and reactive with protic solvents (e.g., water, alcohols). | General solubility of sulfonyl chlorides |

Synthesis and Characterization

A robust and scalable synthesis of this compound is crucial for its application in research and development. While a specific, validated protocol for this compound is not published, a reliable synthetic route can be adapted from established methods for the preparation of aromatic sulfonyl chlorides. The most common and industrially viable method involves the chlorosulfonation of the corresponding sulfonic acid.

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from the commercially available 3-(dimethylamino)benzenesulfonic acid.

Detailed Experimental Protocol (Proposed)

Causality: The conversion of a sulfonic acid to a sulfonyl chloride is a standard transformation in organic synthesis. Thionyl chloride is a common and effective reagent for this purpose, as the byproducts (HCl and SO₂) are gaseous and can be easily removed, driving the reaction to completion. The use of a catalytic amount of DMF can accelerate the reaction through the formation of the Vilsmeier reagent in situ.

Self-Validation: The success of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the polar sulfonic acid starting material and the appearance of a new, less polar spot corresponding to the sulfonyl chloride. The final product's identity and purity should be confirmed by NMR and mass spectrometry.

Protocol:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 3-(dimethylamino)benzenesulfonic acid (1.0 eq).

-

Reagent Addition: Suspend the sulfonic acid in an excess of thionyl chloride (5-10 eq).

-

Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 76 °C) and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Workup: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.

-

Purification: The crude product can be purified by distillation under high vacuum or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons in the region of 7-8 ppm. The dimethylamino group would appear as a singlet at approximately 3.0 ppm. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, with the carbon attached to the sulfonyl chloride group being the most downfield. The two methyl carbons of the dimethylamino group would appear as a single peak.

-

FT-IR: The infrared spectrum should exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) at approximately 1375 cm⁻¹ and 1185 cm⁻¹.

Applications in Drug Discovery and Chemical Biology

The primary utility of this compound lies in its ability to act as a scaffold for the synthesis of a diverse library of sulfonamide-containing molecules. Sulfonamides are a well-established pharmacophore found in a wide range of therapeutic agents.

Synthesis of Sulfonamide Libraries

The reaction of this compound with primary or secondary amines is a robust and high-yielding transformation that forms the basis for generating novel chemical entities for drug screening.

Protocol for Sulfonamide Synthesis:

-

Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.

-

Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.1 eq) in the same solvent to the cooled amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

-

Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

Potential as a Derivatization Reagent in Proteomics

While not specifically documented, this compound has the potential to be used as a derivatization reagent in mass spectrometry-based proteomics. The sulfonyl chloride moiety can react with the N-terminus of peptides or the side chains of lysine residues. The incorporation of the dimethylamino group could potentially enhance ionization efficiency in the mass spectrometer, leading to improved sensitivity in peptide detection and quantification. Further research is required to validate its efficacy for this application.

Safety, Handling, and Storage

As a sulfonyl chloride, this compound is expected to be a corrosive and moisture-sensitive compound. Proper handling and storage are essential to ensure laboratory safety.

Hazard Identification

Based on the data for analogous compounds, the following hazards are anticipated:

-

Corrosive: Causes severe skin burns and eye damage.[1]

-

Harmful if swallowed or inhaled.

-

Reacts with water to release corrosive gases.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat and closed-toe shoes.

All handling of this reagent should be performed in a well-ventilated chemical fume hood.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents. The container should be clearly labeled with the chemical name and associated hazards.

Conclusion

This compound, with a molecular weight of 219.69 g/mol , represents a valuable building block for the synthesis of novel sulfonamides. While detailed experimental data for this specific molecule is limited, this guide has provided a comprehensive framework for its synthesis, characterization, and application based on established chemical principles and data from analogous compounds. The proposed protocols are designed to be robust and self-validating, providing a solid foundation for researchers to incorporate this versatile reagent into their synthetic and drug discovery programs. As with any chemical, adherence to strict safety protocols is paramount.

References

-

Wikipedia. Benzenesulfonyl chloride. [Link]

Sources

Reactivity of 3-(Dimethylamino)benzene-1-sulfonyl Chloride with Primary Amines: A Senior Application Scientist's Guide

An In-depth Technical Guide for Drug Development Professionals

This guide provides an in-depth analysis of the reaction between 3-(dimethylamino)benzene-1-sulfonyl chloride and primary amines, a cornerstone reaction for the synthesis of novel sulfonamides. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explore the underlying principles, experimental nuances, and strategic considerations that govern the successful synthesis and application of these valuable compounds.

The Reagent: A Physicochemical and Safety Profile

A comprehensive understanding of the starting material is the foundation of any successful synthesis. This compound is a bespoke reagent whose properties directly influence its reactivity and handling requirements.

Key Physicochemical Properties

The structural and physical characteristics of this compound are summarized below. The meta-positioned dimethylamino group is a key feature, acting as a weak electron-donating group that modulates the electrophilicity of the sulfonyl chloride moiety and imparts specific physicochemical properties to the resulting sulfonamide derivatives.

| Property | Value | Source |

| Chemical Structure | C₈H₁₀ClNO₂S | PubChem[1] |

| Molecular Weight | 219.69 g/mol | ChemicalBook[2] |

| CAS Number | 59983-30-7 | - |

| Appearance | Light yellow to yellow solid | ChemicalBook[2] |

| IUPAC Name | This compound | - |

| Synonyms | m-(Dimethylamino)benzenesulfonyl chloride | PubChem[1] |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Pyridine. Reacts with water and alcohols. | [3] |

Safety and Handling

As with all sulfonyl chlorides, this compound is a reactive and hazardous compound that demands careful handling.

-

Corrosivity: The compound is corrosive and causes severe skin burns and eye damage.[4][5][6] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and safety goggles or a face shield.[5][7]

-

Moisture Sensitivity: It is highly sensitive to moisture. The sulfonyl chloride group readily hydrolyzes in the presence of water to form the corresponding sulfonic acid, rendering the reagent inactive. All reactions should be conducted under anhydrous conditions using dry glassware and inert gas (e.g., nitrogen or argon).[7][8]

-

Inhalation/Ingestion: The compound is harmful if swallowed or inhaled.[4][6] All manipulations should be performed within a certified chemical fume hood to avoid inhaling dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.[5][7] Recommended storage temperature is often 2-8°C.[2][5]

The Reaction: Mechanism and Strategic Considerations

The reaction of a sulfonyl chloride with a primary amine is a classic example of nucleophilic acyl substitution at a sulfur center, leading to the formation of a stable sulfonamide bond. This bond is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents.

The Core Reaction Mechanism

The formation of a sulfonamide proceeds through a well-established, multi-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.

Step 1: Nucleophilic Attack The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, high-energy tetrahedral intermediate.

Step 2: Elimination of the Leaving Group The tetrahedral intermediate rapidly collapses. The highly stable chloride ion is expelled as a leaving group, and a new sulfur-nitrogen bond is formed.

Step 3: Deprotonation The resulting product is a protonated sulfonamide, which carries a positive charge on the nitrogen atom. A base is required to abstract this acidic proton, yielding the final, neutral sulfonamide product and a salt byproduct (e.g., pyridinium hydrochloride).

Below is a diagram illustrating this fundamental reaction pathway.

Caption: General mechanism of sulfonamide formation.

Causality Behind Experimental Choices

The success of the synthesis hinges on the careful selection of reaction parameters. Each choice has a direct, causal impact on reaction rate, yield, and purity.

-

Choice of Solvent: The solvent must be aprotic and inert to the highly reactive sulfonyl chloride.

-

Dichloromethane (DCM): An excellent, non-polar aprotic solvent that solubilizes a wide range of organic compounds. Its low boiling point (39.6 °C) simplifies product isolation via rotary evaporation.

-

Pyridine: Often serves a dual role as both a solvent and the base. Its ability to form a highly reactive sulfonylpyridinium intermediate can catalyze the reaction. However, its high boiling point (115 °C) can complicate removal.

-

Tetrahydrofuran (THF): A polar aprotic solvent that is also a good choice, particularly if the amine starting material has limited solubility in DCM. It must be rigorously dried before use, as it is hygroscopic.

-

-

The Critical Role of the Base: A base is non-negotiable in this reaction for two primary reasons:

-

To Neutralize HCl: The reaction produces one equivalent of hydrochloric acid (HCl). This strong acid will protonate the starting primary amine, rendering it non-nucleophilic and halting the reaction. The base scavenges this HCl as it is formed.

-

To Drive Equilibrium: By deprotonating the final sulfonamide intermediate (Step 3), the base pushes the reaction equilibrium towards the desired product, ensuring complete conversion.

-

-

Common Bases and Their Rationale:

-

Pyridine: A classic choice. It is a moderately strong, non-nucleophilic base. As mentioned, it can also act as a nucleophilic catalyst.

-

Triethylamine (TEA): A stronger, non-nucleophilic base than pyridine. It is often preferred for its lower cost and ease of removal (boiling point 89 °C).

-

N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base. Its bulkiness prevents it from reacting with the sulfonyl chloride itself, which can be a concern with less-hindered tertiary amines. This makes it an excellent choice for sensitive or sterically demanding substrates.

-

-

Temperature Control: The reaction is typically initiated at a low temperature (0 °C) and then allowed to warm to room temperature.

-

Initial Cooling (0 °C): The reaction between a sulfonyl chloride and an amine is highly exothermic. Adding the sulfonyl chloride to the amine solution at 0 °C helps to control the initial rate of reaction, dissipate heat safely, and minimize the formation of undesired side products.

-

Warming to Room Temperature: Allowing the reaction to proceed at ambient temperature provides sufficient thermal energy for the reaction to go to completion over a reasonable timeframe (typically 1-12 hours) without requiring external heating, which could promote decomposition.

-

A Validated Protocol for Synthesis

The following protocol provides a reliable, step-by-step methodology for the synthesis of a sulfonamide from this compound and a generic primary amine. This protocol is designed to be "self-validating" by including checkpoints and expected observations.

Detailed Experimental Protocol

Objective: To synthesize N-alkyl-3-(dimethylamino)benzenesulfonamide.

Materials:

-

Primary Amine (R-NH₂) (1.0 eq)

-

This compound (1.05 eq)

-

Pyridine (or Triethylamine) (2.0 - 3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with stir bar

-

Septa and nitrogen/argon inlet

-

Syringes

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Setup: Dry a round-bottom flask under flame or in an oven and allow it to cool under a stream of inert gas (N₂ or Ar).

-

Reagent Preparation: To the flask, add the primary amine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration). Add the base (e.g., pyridine, 2.5 eq).

-

Initial Cooling: Cool the flask to 0 °C using an ice-water bath. Stir the solution for 10-15 minutes to ensure thermal equilibrium.

-

Reagent Addition: In a separate vial, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes. Self-Validation Check: A precipitate, typically the hydrochloride salt of the base, may begin to form during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-12 hours.

-

Monitoring: Monitor the reaction's progress using TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The disappearance of the limiting reagent (typically the amine) and the appearance of a new, higher Rf spot indicates product formation. Self-Validation Check: The product spot should be well-separated from the amine starting material.

-

Workup - Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add 1 M HCl to quench any remaining base.

-

Workup - Extraction: Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove the base), water, saturated NaHCO₃ solution (to remove any unreacted sulfonyl chloride and acidic impurities), and finally, brine.

-

Self-Validation Check: Perform each wash until the aqueous layer remains at a constant pH (acidic for HCl wash, basic for NaHCO₃ wash).

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

Experimental Workflow Diagram

Caption: Step-by-step experimental synthesis workflow.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive sulfonyl chloride (hydrolyzed).2. Wet solvent or glassware.3. Insufficient base. | 1. Use a fresh bottle of the reagent or verify its activity.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Increase the equivalents of base to 2.5-3.0 eq. |

| Reaction Stalls | 1. Sterically hindered amine.2. Insufficient reaction time or temperature. | 1. Consider gentle heating (e.g., 40 °C) or switch to a more potent catalytic system.2. Allow the reaction to run longer (e.g., 24h). |

| Multiple Products on TLC | 1. Formation of a disulfonated amine (R-N(SO₂Ar)₂).2. Impure starting materials. | 1. Use a strict 1:1 stoichiometry of amine to sulfonyl chloride; avoid a large excess of the sulfonyl chloride.2. Check the purity of starting materials by NMR or TLC. |

Applications in Medicinal Chemistry and Drug Development

The sulfonamide functional group is a cornerstone of modern pharmacology. The use of this compound allows for the introduction of a sulfonamide moiety with unique properties conferred by the dimethylamino group.

-

Modulation of Physicochemical Properties: The dimethylamino group can increase the polarity and potential aqueous solubility of the final molecule, which are critical parameters for drug bioavailability.

-

Site for Bio-conjugation: The aromatic ring provides a scaffold that can be further functionalized.

-

Pharmacological Relevance: Sulfonamides are key components in various drug classes, including:

-

Antibacterials: The foundational sulfa drugs.

-

Diuretics: Used to treat hypertension.

-

Anticonvulsants: For managing epilepsy.

-

Protease Inhibitors: A critical class of antiviral drugs.

-

The ability to rapidly synthesize a diverse library of sulfonamides using reagents like this compound is a powerful tool for lead optimization in drug discovery programs.[9]

References

- Vertex Pharmaceuticals, Inc. (2011). Synthesis of sulfonyl chloride substrate precursors.

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Dimethylaminoazobenzene-4'-sulfonyl chloride. [Link]

-

PubChem. (n.d.). 3-(Dimethylamino)benzenesulfonic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Dabsyl chloride. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (1921). Benzenesulfonyl chloride. [Link]

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. [Link]

- F. Hoffmann-La Roche AG. (2012). Benzocycloheptene derivatives.

-

ResearchGate. (2023). A New, Mild Preparation of Sulfonyl Chlorides. [Link]

Sources

- 1. 3-(Dimethylamino)benzenesulfonic acid | C8H11NO3S | CID 408825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. p-(Dimethylamino)benzenesulfonyl chloride | 19715-49-2 [chemicalbook.com]

- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Senior Application Scientist's Guide to the Solubility of 3-(Dimethylamino)benzene-1-sulfonyl Chloride in Organic Solvents

This in-depth technical guide provides a comprehensive analysis of the solubility of 3-(dimethylamino)benzene-1-sulfonyl chloride, a critical reagent in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a deep understanding of this compound's behavior in various organic media. We will delve into the theoretical underpinnings of its solubility, address the practical challenges posed by its reactivity, and provide a robust experimental framework for its quantitative assessment.

Introduction: The Chemical Persona of this compound

This compound, a member of the sulfonyl chloride family, is characterized by a benzenesulfonyl chloride core functionalized with a dimethylamino group at the meta position. This seemingly simple substitution has profound implications for the molecule's polarity, reactivity, and, consequently, its solubility. The presence of the polar sulfonyl chloride group and the basic dimethylamino group, juxtaposed with the largely nonpolar benzene ring, creates a molecule with a nuanced solubility profile.

Understanding the solubility of this reagent is not merely an academic exercise; it is paramount for the successful design and execution of chemical reactions. Proper solvent selection impacts reaction kinetics, impurity profiles, and the ease of product isolation and purification. This guide aims to equip the reader with the foundational knowledge and practical tools to navigate the complexities of working with this compound.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" serves as a fundamental starting point for predicting solubility. The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key structural features influencing its solubility are:

-

The Sulfonyl Chloride Group (-SO₂Cl): This is a strongly electron-withdrawing and highly polar group, capable of dipole-dipole interactions.

-

The Dimethylamino Group (-N(CH₃)₂): This tertiary amine is a polar group and can act as a hydrogen bond acceptor.

-

The Benzene Ring: The aromatic ring is predominantly nonpolar and engages in van der Waals forces.

Based on these features, we can anticipate that this compound will exhibit favorable solubility in solvents that can engage in similar intermolecular interactions.

Qualitative Solubility Profile: Insights from Analogous Compounds

| Analogous Compound | Reported Solvents for Good Solubility |

| Dansyl Chloride | Ethanol, DMSO, Dimethylformamide (DMF), Acetone, Acetonitrile, Methylene Chloride.[1][2][3] |

| Dabsyl Chloride | Dimethylformamide (DMF), Acetonitrile. |

This information strongly suggests that this compound is likely to be soluble in a range of polar aprotic solvents such as dichloromethane, tetrahydrofuran (THF), ethyl acetate, acetone, acetonitrile, and dimethylformamide (DMF) . Its solubility in polar protic solvents like alcohols is more complex due to its reactivity.

The Challenge of Reactivity: A Critical Consideration

A significant factor complicating the determination and application of solubility data for this compound is its reactivity. Like other sulfonyl chlorides, it is susceptible to nucleophilic attack, particularly by protic solvents.[4][5]

-

Reaction with Water (Hydrolysis): The compound will react with water, even atmospheric moisture, to form the corresponding 3-(dimethylamino)benzenesulfonic acid.[5][6]

-

Reaction with Alcohols (Alcoholysis): In alcoholic solvents, it will react to form sulfonate esters.

This reactivity renders traditional equilibrium solubility measurements in protic solvents challenging, as the compound degrades over time. Therefore, for applications requiring the intact sulfonyl chloride, the use of anhydrous aprotic solvents is strongly recommended.

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following detailed protocol outlines a reliable method for determining the equilibrium solubility of this compound in anhydrous aprotic organic solvents. This protocol is designed to ensure accuracy and reproducibility.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents of interest (e.g., dichloromethane, THF, ethyl acetate, acetonitrile, DMF)

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined screw caps

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (0.22 µm, PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of the desired anhydrous solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation and moisture ingress.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution has reached equilibrium. Gentle agitation is crucial.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Gravimetric Analysis (Optional but Recommended):

-

Weigh the vial containing the filtered solution to determine the mass of the solution.

-

Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen) at a gentle temperature to avoid decomposition.

-

Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solute.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

From the gravimetric analysis, calculate the solubility in g/100 g of solvent.

-

From the HPLC analysis, calculate the concentration of the saturated solution (e.g., in mg/mL or mol/L).

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Data Summary and Interpretation

While specific experimental data for this compound is pending determination via the protocol above, the following table provides a template for presenting such data and includes expected qualitative solubility based on the behavior of analogous compounds.

| Solvent | Solvent Type | Expected Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Dichloromethane | Aprotic, Nonpolar | Soluble | Data to be determined |

| Tetrahydrofuran (THF) | Aprotic, Polar | Soluble | Data to be determined |

| Ethyl Acetate | Aprotic, Polar | Soluble | Data to be determined |

| Acetone | Aprotic, Polar | Soluble | Data to be determined |

| Acetonitrile | Aprotic, Polar | Soluble | Data to be determined |

| Dimethylformamide (DMF) | Aprotic, Polar | Soluble | Data to be determined |

| Methanol | Protic, Polar | Reactive | Not applicable due to reaction |

| Water | Protic, Polar | Reactive | Not applicable due to reaction |

| Hexane | Aprotic, Nonpolar | Sparingly Soluble / Insoluble | Data to be determined |

The expected trend is that solubility will be higher in polar aprotic solvents that can effectively solvate the polar functional groups of the molecule without reacting with the sulfonyl chloride moiety. In highly nonpolar solvents like hexane, solubility is expected to be limited due to the dominant polarity of the solute.

Conclusion and Recommendations for Handling

A comprehensive understanding of the solubility of this compound is crucial for its effective use in research and development. This guide has provided a theoretical framework for predicting its solubility, highlighted the critical challenge of its reactivity with protic solvents, and presented a detailed experimental protocol for its quantitative determination in anhydrous aprotic solvents.

For practical applications, it is strongly recommended to:

-

Use anhydrous aprotic solvents for reactions where the integrity of the sulfonyl chloride is required.

-

Handle the compound in a dry environment (e.g., under an inert atmosphere) to prevent hydrolysis.

-

When quantitative solubility data is critical, employ the experimental protocol outlined in this guide to obtain reliable and reproducible results.

By adhering to these principles, researchers can optimize their experimental conditions, leading to improved reaction outcomes and a deeper understanding of the chemical behavior of this important synthetic reagent.

References

-

Wikipedia. Benzenesulfonyl chloride. [Link]

-

PubChem. 3-Acetamidobenzene-1-sulfonyl chloride. [Link]

-

PubChem. Dabsyl chloride. [Link]

-

LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

-

Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Wikipedia. Dansyl chloride. [Link]

-

PubChem. 3-(Dimethylamino)benzenesulfonic acid. [Link]

-

MP Biomedicals. DANSYL CHLORIDE. [Link]

-

Loba Chemie. BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

-

MDPI. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. [Link]

-

Chemistry LibreTexts. Experiment 727: Organic Compound Functional Groups. [Link]

-

Museum of Fine Arts Boston. Dansyl chloride. [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

-

Columbia University. Synthesis of sulfonyl chloride substrate precursors. [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. mpbio.com [mpbio.com]

- 3. Dansyl chloride - CAMEO [cameo.mfa.org]

- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. 3-(Dimethylamino)benzenesulfonic acid | C8H11NO3S | CID 408825 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 3-(Dimethylamino)benzene-1-sulfonyl chloride

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and safe handling protocols for 3-(Dimethylamino)benzene-1-sulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights to ensure the integrity of the reagent and the success of downstream applications.

Introduction: Understanding the Reagent

This compound is a specialized sulfonyl chloride reagent. Like its counterparts, its utility is intrinsically linked to the high reactivity of the sulfonyl chloride moiety, making it a valuable building block in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters. However, this same reactivity presents significant challenges regarding its stability and shelf-life. The primary mechanism of degradation is hydrolysis, a reaction that irreversibly consumes the reagent and generates corrosive byproducts.

This guide moves beyond simple procedural lists to explain the causality behind recommended protocols. By understanding the chemical vulnerabilities of this compound, laboratory personnel can implement a self-validating system of storage and handling that preserves reagent purity, ensures experimental reproducibility, and enhances laboratory safety.

Core Chemical Properties and Stability Profile

The stability of this compound is not absolute; it is a function of its environment. The key factors influencing its degradation are exposure to moisture, elevated temperatures, and incompatible chemical agents.

Critical Vulnerability: Moisture Sensitivity and Hydrolysis

The most significant factor affecting the stability of all sulfonyl chlorides, including this compound, is their reactivity towards water.[1][2][3][4][5] This is not a slow degradation but a vigorous chemical reaction.

Mechanism of Hydrolysis: The sulfonyl chloride group readily undergoes nucleophilic attack by water. This reaction yields 3-(dimethylamino)benzenesulfonic acid and corrosive hydrochloric acid (HCl).[3][6][7] The generation of HCl can further catalyze the decomposition of other sensitive materials and corrode metallic equipment.[7][8]

The consequences of hydrolysis are severe:

-

Loss of Purity: The active reagent is consumed, leading to lower-than-expected yields or complete failure of subsequent reactions.[2]

-

Introduction of Impurities: The resulting sulfonic acid can complicate purification processes.

-

Safety Hazards: The production of HCl gas creates a corrosive and toxic environment.[6]

The rate of this decomposition reaction is accelerated by heat; the reaction is slower with cold water but proceeds rapidly in hot water.[6][7]

Caption: Hydrolytic degradation of this compound.

Thermal Stability

Beyond hydrolysis, sulfonyl chlorides can exhibit thermal instability.[9][10] Elevated temperatures can accelerate decomposition, which may manifest as a discoloration of the material (e.g., turning yellow or dark).[11] This color change is a strong indicator of reduced purity and potential decomposition. Thermal degradation can lead to the extrusion of sulfur dioxide (SO₂) and the formation of corresponding chlorides, releasing hazardous gases.[6][9]

Chemical Incompatibilities

To ensure stability, this compound must be stored away from a range of incompatible materials. Cross-contamination with these substances will trigger rapid degradation.

| Incompatible Material Class | Examples | Rationale for Incompatibility |

| Water / Moisture | Humidity, wet glassware, aqueous solutions | Reacts vigorously to form sulfonic acid and HCl.[1][4][8] |

| Strong Bases | Sodium hydroxide (NaOH), Potassium hydroxide (KOH) | Promotes rapid decomposition and hydrolysis.[7][8] |

| Alcohols & Amines | Methanol, Ethanol, Primary/Secondary Amines | Reacts to form sulfonate esters and sulfonamides, consuming the reagent.[1][3] |

| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Can lead to vigorous or violent reactions.[4][8] |

| Metals | - | Risk of corrosion, especially in the presence of moisture which generates acids.[7][8] |

Recommended Storage and Handling Protocols

A systematic approach to storage and handling is essential for maintaining the chemical integrity of this compound. The following protocols constitute a self-validating system designed to minimize exposure to degradants.

Optimal Storage Conditions

Proper storage is the first line of defense against degradation. The objective is to create a stable, isolated environment that protects the reagent from atmospheric moisture and heat.

| Parameter | Recommendation | Justification |

| Container | Original, tightly-sealed container with a resistant inner liner.[1][12][13][14] | Prevents moisture ingress and reaction with container material. |

| Atmosphere | Store under an inert gas atmosphere (e.g., Nitrogen, Argon).[4][13][14] | Displaces moist air from the container headspace, directly preventing hydrolysis. |

| Temperature | Cool, dry location. Refrigeration (2-8 °C) is often recommended.[1][2][8][14] | Reduces the rate of potential thermal decomposition and hydrolysis. |

| Location | A dedicated, well-ventilated corrosives storage area.[4] | Ensures segregation from incompatible materials.[8] |

Field-Proven Handling Workflow

Every time the container is opened, the reagent is at risk. This workflow is designed to minimize that risk.

Caption: A validated workflow for handling moisture-sensitive sulfonyl chlorides.

Step-by-Step Protocol:

-

Preparation: Always handle the compound within a certified chemical fume hood to contain any potential vapors.[2][11] Ensure an eyewash station and safety shower are readily accessible.[2]

-

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.

-

Eye Protection: Wear tightly fitting chemical safety goggles and a face shield to protect against splashes of this corrosive material.[1][2][11]

-

Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[1][2] Always inspect gloves for tears or holes before use.[14]

-

Protective Clothing: A chemical-resistant lab coat or apron is necessary to protect skin.[2][11]

-

-

Dispensing:

-

Before opening, allow the container to warm to ambient temperature to prevent condensation of atmospheric moisture on the cold surfaces.

-

Use only dry glassware and utensils.

-

Work efficiently to minimize the time the container is open to the atmosphere.

-

-

Resealing and Storage:

Spill and Waste Management

Accidents require a prepared response that does not exacerbate the hazard.

-

Spill Response: In case of a small spill, do NOT use water.[1] Cover the spill with a non-combustible, dry absorbent material such as sand, vermiculite, or earth.[1][2] Collect the material into a sealed container for proper disposal. The area can then be neutralized with a weak base like sodium carbonate.[1][3]

-

Quenching and Disposal: Unused or waste this compound must be neutralized before disposal. This should be done by slowly and carefully adding the reagent to a cold, stirred solution of a weak base, such as sodium bicarbonate, in a fume hood.[11] The reaction can be exothermic and release gas, so the addition must be controlled.

Conclusion

The chemical integrity of this compound is fundamentally dependent on the stringent exclusion of moisture. Its high reactivity, while beneficial for synthesis, makes it susceptible to rapid degradation via hydrolysis. By adhering to the comprehensive storage and handling protocols detailed in this guide—namely, storage in a cool, dry, inert environment and meticulous handling to prevent moisture exposure—researchers can ensure the reagent's purity and activity. Implementing these expert-validated measures is critical for achieving reliable, reproducible experimental outcomes and maintaining a safe laboratory environment.

References

- Safety First: Handling Sulfuryl Chloride in Industrial Settings. N.A.

- SAFETY DATA SHEET - Benzenesulfonyl chloride. Sigma-Aldrich.

- Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical.

- Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem.

- Sulfuryl chloride. Sciencemadness Wiki.

- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.

- SAFETY DATA SHEET - Benzenesulfonyl Chloride. TCI Chemicals.

- SAFETY DATA SHEET - Benzenesulfonyl chloride. Fisher Scientific.

- sulphuryl chloride. Sdfine.

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

- SAFETY DATA SHEET - 4-Dimethylaminoazobenzene-4'-sulfonyl chloride. Thermo Fisher Scientific.

- Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? Reddit.

- Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. N.A.

- SAFETY DATA SHEET - 5-dimethylaminonaphthalene-1-sulphonyl chloride. Sigma-Aldrich.

- BENZENESULFONYL CHLORIDE. CAMEO Chemicals.

- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov.

- BENZENESULFONYL CHLORIDE. CAMEO Chemicals - NOAA.

- Purification of p (nu-acetyl amino) benzene sulfonyl chloride.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 3. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 4. fishersci.com [fishersci.com]

- 5. reddit.com [reddit.com]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. nj.gov [nj.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Data of 3-(Dimethylamino)benzene-1-sulfonyl chloride: A Technical Guide

Introduction

3-(Dimethylamino)benzene-1-sulfonyl chloride is a key bifunctional molecule, integrating the reactive sulfonyl chloride moiety with the electron-donating dimethylamino group. This structural arrangement makes it a valuable intermediate in the synthesis of a diverse range of compounds, from sulfonamides with potential pharmacological activity to specialized dyes and materials. The precise characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final products. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretations are based on fundamental principles and comparative data from analogous structures, offering a robust framework for researchers, scientists, and professionals in drug development.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl protons of the dimethylamino group. The electron-donating nature of the dimethylamino group and the electron-withdrawing nature of the sulfonyl chloride group will significantly influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7-7.8 | d | 1H | H-2 |

| ~7.5-7.6 | t | 1H | H-5 |

| ~7.3-7.4 | d | 1H | H-6 |

| ~7.1-7.2 | s | 1H | H-4 |

| ~3.0 | s | 6H | N(CH₃)₂ |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aromatic Protons (H-2, H-4, H-5, H-6): The protons on the aromatic ring will appear in the downfield region (typically 7.0-8.0 ppm) due to the deshielding effect of the ring current. The sulfonyl chloride group is strongly electron-withdrawing, which will deshield the ortho (H-2, H-6) and para (H-4) positions. Conversely, the dimethylamino group is strongly electron-donating, causing an upfield shift (shielding) for its ortho (H-2, H-4) and para (H-6) positions. The interplay of these two opposing effects determines the final chemical shifts.

-

H-2: Being ortho to both the electron-withdrawing SO₂Cl and the electron-donating N(CH₃)₂, its chemical shift will be a balance of these effects, predicted to be in the downfield region. It is expected to appear as a doublet due to coupling with H-6.

-

H-4: This proton is ortho to the N(CH₃)₂ group and para to the SO₂Cl group. The strong shielding from the amino group is expected to shift this proton significantly upfield compared to other aromatic protons, likely appearing as a singlet or a narrow triplet depending on the coupling constants.

-

H-5: This proton is meta to both substituents. It will be split into a triplet by its two neighbors, H-4 and H-6.

-

H-6: Being ortho to the SO₂Cl group and para to the N(CH₃)₂, it will be deshielded and appear as a doublet due to coupling with H-5.

-

-

Dimethylamino Protons (N(CH₃)₂): The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and will therefore appear as a sharp singlet. The electron-withdrawing nature of the aromatic ring will cause a downfield shift compared to aliphatic amines, with a predicted chemical shift of around 3.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-3 |

| ~145 | C-1 |

| ~130 | C-5 |

| ~122 | C-6 |

| ~118 | C-2 |

| ~115 | C-4 |

| ~40 | N(CH₃)₂ |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons (C-1 to C-6):

-

C-1 (ipso-carbon to SO₂Cl): This carbon is directly attached to the strongly electron-withdrawing sulfonyl chloride group and will be significantly deshielded, appearing far downfield.

-

C-3 (ipso-carbon to N(CH₃)₂): This carbon, bonded to the electron-donating nitrogen atom, will also be deshielded due to the inductive effect and resonance, appearing at a very low field.

-

C-2 and C-6: These carbons are ortho to the SO₂Cl group and will be deshielded. C-2 is also ortho to the N(CH₃)₂ group, while C-6 is para, leading to a complex interplay of electronic effects.

-

C-4 and C-5: C-4 is ortho to the N(CH₃)₂ group and will be shielded, while C-5 is meta to both groups.

-

-

Dimethylamino Carbons (N(CH₃)₂): The two methyl carbons are equivalent and will appear as a single signal in the aliphatic region of the spectrum, typically around 40 ppm.

Experimental Protocol for NMR Spectroscopy

Given the reactivity of sulfonyl chlorides, particularly their sensitivity to moisture, proper sample preparation is crucial for obtaining high-quality NMR spectra.

Caption: Experimental workflow for NMR analysis of a reactive sulfonyl chloride.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride group, the aromatic ring, and the C-N bond.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (CH₃) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretching |

| ~1370-1340 | Strong | Asymmetric SO₂ stretch |

| ~1180-1160 | Strong | Symmetric SO₂ stretch |

| ~1350 | Medium | C-N stretch |

| ~800-700 | Strong | C-H out-of-plane bending (aromatic) |

| ~600-500 | Medium | S-Cl stretch |

Interpretation of the Predicted IR Spectrum:

-

Sulfonyl Chloride Group (SO₂Cl): The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group. These are typically found in the ranges of 1370-1340 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-Cl stretching vibration is expected to appear at a lower frequency, around 600-500 cm⁻¹.

-

Aromatic Ring: The presence of the benzene ring will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring will influence the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region, which can be diagnostic of the substitution pattern.

-

Dimethylamino Group: The C-N stretching vibration of the aromatic amine is expected around 1350 cm⁻¹. The C-H stretching of the methyl groups will be observed in the 2950-2850 cm⁻¹ region.

Experimental Protocol for FTIR Spectroscopy

Due to the moisture sensitivity of sulfonyl chlorides, sample preparation for IR analysis should be conducted in a dry environment.

Caption: Methodologies for FTIR sample preparation of a moisture-sensitive solid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For a reactive compound like this compound, derivatization to a more stable sulfonamide is often employed for GC-MS analysis to prevent degradation in the instrument.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Possible Fragment |

| 219/221 | Moderate | [M]⁺ (Molecular Ion) |

| 184 | High | [M - Cl]⁺ |

| 120 | Very High | [M - SO₂Cl]⁺ |

| 91 | Moderate | [C₆H₅N]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak should be observable at m/z 219. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 221 with about one-third the intensity of the molecular ion peak is expected, which is a characteristic signature for a molecule containing one chlorine atom.

-

Major Fragmentation Pathways:

-

Loss of Chlorine Radical: A common fragmentation pathway for sulfonyl chlorides is the loss of a chlorine radical to form the [M - Cl]⁺ ion at m/z 184.

-

Loss of the Sulfonyl Chloride Group: Cleavage of the C-S bond would result in the loss of the SO₂Cl group, leading to a highly stable dimethylaminophenyl cation at m/z 120, which is likely to be the base peak.

-

Further Fragmentation: Subsequent fragmentation of the aromatic ring can lead to smaller ions such as [C₆H₅N]⁺ (m/z 91) and [C₆H₅]⁺ (m/z 77).

-

Experimental Protocol for GC-MS with Derivatization

To enhance stability and volatility for GC-MS analysis, the sulfonyl chloride can be converted to a sulfonamide.

Caption: Workflow for GC-MS analysis of a sulfonyl chloride via derivatization.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. While direct experimental data may be sparse, a thorough understanding of the substituent effects on the benzene ring allows for reliable prediction and interpretation of its NMR, IR, and MS spectra. The protocols outlined in this guide emphasize the importance of handling this reactive compound under anhydrous conditions to obtain high-quality, reproducible data. By combining these spectroscopic techniques, researchers can confidently verify the structure and purity of this compound, ensuring the success of their synthetic endeavors.

References

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Online]. Available at: [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. This compound. [Online]. National Center for Biotechnology Information. Available at: [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Online]. Available at: [Link]

-

Chemguide. Fragmentation Patterns in Mass Spectra. [Online]. Available at: [Link]

The Strategic Evolution of Bioactive Scaffolds: A Technical Guide to the Analogs of 3-(Dimethylamino)benzene-1-sulfonyl Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzenesulfonyl chloride framework represents a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents and molecular probes.[1][2] At the core of this chemical universe is 3-(Dimethylamino)benzene-1-sulfonyl chloride, a reagent whose structural simplicity belies its significant potential for derivatization. This technical guide provides a comprehensive exploration of the analogs of this compound, delving into the rationale behind their design, prevalent synthetic strategies, and diverse applications. We will examine how systematic modifications to this core structure influence biological activity, with a focus on structure-activity relationships (SAR) that guide modern drug discovery. Detailed experimental protocols, comparative data analysis, and mechanistic insights are provided to equip researchers with the knowledge to leverage this privileged scaffold in their own work.

Introduction: The Benzenesulfonyl Chloride Core